5-Chloro-2-(trichloromethyl)benzimidazole

Catalog No.
S1896592
CAS No.
3584-66-5
M.F
C8H4Cl4N2
M. Wt
269.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-(trichloromethyl)benzimidazole

CAS Number

3584-66-5

Product Name

5-Chloro-2-(trichloromethyl)benzimidazole

IUPAC Name

6-chloro-2-(trichloromethyl)-1H-benzimidazole

Molecular Formula

C8H4Cl4N2

Molecular Weight

269.9 g/mol

InChI

InChI=1S/C8H4Cl4N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

SIZGSKQSWJIWFP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(Cl)(Cl)Cl

5-Chloro-2-(trichloromethyl)benzimidazole is a derivative of benzimidazole characterized by the presence of a chloro group and a trichloromethyl group. Its molecular formula is C₈H₄Cl₄N₂, and it has a molecular weight of approximately 269.93 g/mol . The compound exhibits notable chemical properties due to the electronegative chlorine atoms, which influence its reactivity and biological interactions.

Typical for halogenated benzimidazoles. Key reactions include:

  • Nucleophilic Substitution: The trichloromethyl group can be replaced by nucleophiles under specific conditions.
  • Electrophilic Aromatic Substitution: The chloro substituent can direct further substitution on the aromatic ring.
  • Dehydrochlorination: Under certain conditions, the compound can lose hydrogen chloride, leading to the formation of other derivatives.

These reactions make it versatile for further synthetic applications in medicinal chemistry and materials science.

5-Chloro-2-(trichloromethyl)benzimidazole has been studied for its biological activities. Compounds in the benzimidazole class often exhibit:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting tumor growth and proliferation .
  • Antimicrobial Activity: The compound may possess activity against various bacterial strains, making it a candidate for antibiotic development.
  • Toxicity Concerns: It is classified as toxic if ingested or if it comes into contact with skin .

The synthesis of 5-Chloro-2-(trichloromethyl)benzimidazole can be achieved through several methods:

  • Microwave-Assisted Synthesis: A common method involves reacting o-phenylenediamine with trichloroacetic acid under microwave irradiation, which enhances yield and reduces reaction time .
  • Conventional Heating: Traditional heating methods can also be employed to achieve similar results but may require longer reaction times.
  • One-Pot Reactions: These methods simplify the synthesis process by allowing multiple steps to occur in a single reaction vessel.

This compound finds applications in various fields:

  • Pharmaceutical Industry: As a potential lead compound for developing new anticancer or antimicrobial agents.
  • Agricultural Chemicals: It may be used in formulating pesticides or herbicides due to its biological activity.
  • Material Science: Its unique structure allows for exploration in polymer chemistry and materials engineering.

Studies on the interactions of 5-Chloro-2-(trichloromethyl)benzimidazole with biological systems are crucial for understanding its pharmacological potential. Key areas of focus include:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Metabolic Pathways: Understanding how the compound is metabolized within organisms can provide insights into its efficacy and safety profiles.
  • Synergistic Effects: Exploring combinations with other compounds to enhance therapeutic effects while minimizing toxicity.

Several compounds share structural similarities with 5-Chloro-2-(trichloromethyl)benzimidazole. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
5-Chloro-2-methylbenzimidazoleContains a methyl group instead of trichloromethylLess toxic, different biological activity
1H-BenzimidazoleBasic structure without halogen substitutionsBroader range of biological activities
2-(Trichloromethyl)benzimidazoleSimilar trichloromethyl group but different positionPotentially different reactivity patterns

These comparisons highlight the unique aspects of 5-Chloro-2-(trichloromethyl)benzimidazole while emphasizing its potential for further exploration in both synthetic and medicinal chemistry contexts.

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

3584-66-5

Wikipedia

5-Chloro-2-(trichloromethyl)-1H-benzimidazole

Dates

Modify: 2023-08-16

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